molecular formula C10H13N5O B15226655 (R)-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol

(R)-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol

Cat. No.: B15226655
M. Wt: 219.24 g/mol
InChI Key: NRZLITWCRKNXRW-SSDOTTSWSA-N
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Description

®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is a chiral compound that features a pyridine ring, a triazole ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Formation of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving a hydrazine derivative and a nitrile compound.

    Coupling of the Pyridine and Triazole Rings: The pyridine and triazole rings are coupled through a nucleophilic substitution reaction, where the amino group on the pyridine ring reacts with a suitable leaving group on the triazole ring.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a reduction reaction, such as the reduction of a carbonyl group using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of ®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in ®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing a nitro group to an amino group.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its unique structure, the compound is investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol: The enantiomer of the compound, which may have different biological activities.

    2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)ethanol: A similar compound with an ethyl group instead of a propyl group.

Uniqueness

    Chirality: The ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer.

    Functional Groups:

Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

(2R)-2-[3-(6-aminopyridin-2-yl)-1,2,4-triazol-4-yl]propan-1-ol

InChI

InChI=1S/C10H13N5O/c1-7(5-16)15-6-12-14-10(15)8-3-2-4-9(11)13-8/h2-4,6-7,16H,5H2,1H3,(H2,11,13)/t7-/m1/s1

InChI Key

NRZLITWCRKNXRW-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CO)N1C=NN=C1C2=NC(=CC=C2)N

Canonical SMILES

CC(CO)N1C=NN=C1C2=NC(=CC=C2)N

Origin of Product

United States

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